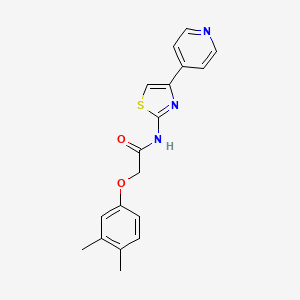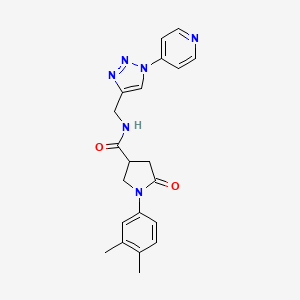
1-(4-Amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with an amino-nitrobenzoyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 4-aminobenzoic acid to introduce the nitro group, followed by coupling with 3,3-dimethylpiperidine-2-carbonitrile under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Reduction: 1-(4-Amino-3-aminobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Scientific Research Applications
1-(4-Amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-Amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing pathways such as enzyme inhibition or receptor modulation. The piperidine ring provides structural stability and influences the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
4-Amino-3-nitrobenzoic acid: Shares the amino-nitrobenzoyl moiety but lacks the piperidine and carbonitrile groups.
3,3-Dimethylpiperidine-2-carbonitrile: Contains the piperidine and carbonitrile groups but lacks the amino-nitrobenzoyl moiety.
Uniqueness: 1-(4-Amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications where specific interactions and properties are desired.
Properties
IUPAC Name |
1-(4-amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-15(2)6-3-7-18(13(15)9-16)14(20)10-4-5-11(17)12(8-10)19(21)22/h4-5,8,13H,3,6-7,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAUPURZOJOLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2851712.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methoxyphenyl]-N,N-dimethylmethanamine](/img/structure/B2851715.png)
![ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2851716.png)

![8-methoxy-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2851718.png)

![9-(3-chlorophenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2851724.png)
![1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2851725.png)


![4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2851732.png)
